

A Technical Guide to the Physicochemical Properties of Nilotinib Hydrochloride Monohydrate Crystals

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Compound of Interest

Compound Name: *Nilotinib Hydrochloride Monohydrate*

Cat. No.: *B1684430*

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Introduction

Nilotinib, a second-generation tyrosine kinase inhibitor, is a critical therapeutic agent in the treatment of Philadelphia chromosome-positive Chronic Myeloid Leukemia (CML).^{[1][2]} Marketed under the brand name Tasigna®, its efficacy is intrinsically linked to the physicochemical properties of its active pharmaceutical ingredient (API), **Nilotinib Hydrochloride Monohydrate**.^{[2][3]} This technical guide provides an in-depth analysis of these properties, offering crucial data for researchers, scientists, and drug development professionals. Understanding its solubility, stability, and solid-state characteristics is paramount for formulation design, manufacturing process control, and ensuring optimal bioavailability. The compound is classified as a Biopharmaceutics Classification System (BCS) Class IV drug, indicating both low solubility and low permeability, which presents significant challenges in drug formulation.^{[4][5]}

General Physicochemical Properties

Nilotinib Hydrochloride Monohydrate is a white to slightly yellowish or greenish-yellow powder.^{[3][6]} It is the monohydrochloride, monohydrate salt of the nilotinib base and does not possess a chiral center, hence it is not optically active.^{[3][4]}

Property	Value	Reference
Chemical Name	4-methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]-benzamide, monohydrochloride, monohydrate	[3]
Molecular Formula	C ₂₈ H ₂₂ F ₃ N ₇ O · HCl · H ₂ O	[3]
Molecular Weight	583.99 g/mol	[4]
CAS Registry No.	923288-90-8	[3]
Appearance	White to slightly yellowish to slightly greenish yellow powder	[3][6]
BCS Class	Class IV (Low Solubility, Low Permeability)	[4][5]
Optical Activity	None (no asymmetric carbon)	[4]

Solubility Profile and Related Parameters

The solubility of **Nilotinib Hydrochloride Monohydrate** is markedly pH-dependent, a critical factor for its absorption in the gastrointestinal tract. Its aqueous solubility decreases significantly as the pH increases.[4][7]

Table 2.1: Solubility in Various Solvents

Solvent	Solubility Description	Reference
Dimethyl Sulfoxide (DMSO)	Freely soluble / Very soluble	[3][4]
Ethanol	Sparingly soluble	[3][4]
Methanol	Sparingly soluble	[3][4]
Water	Practically insoluble	[3]
Acetonitrile	Very slightly soluble	[3]
n-Octanol	Very slightly soluble	[3]
Buffer (pH \geq 4.5)	Practically insoluble	[4][7]

Table 2.2: Ionization and Partitioning Characteristics

Parameter	Value	Conditions	Reference
pKa ₁	2.1	-	[3][4]
pKa ₂	5.4	-	[3][4]
Log D	-1.1	n-Octanol / 0.1 N HCl buffer at 37°C	[4]
pH (0.02% solution)	4.3	in Water/Ethanol (50:50 v/v)	[3][4]
pH (0.1% suspension)	5.3	in Water	[3][4]

Solid-State Characterization

The solid-state form of an API affects its stability, dissolution rate, and manufacturability. Nilotinib Hydrochloride can exist in various crystalline forms, including hydrates and other polymorphs.[5][8] The monohydrate is a well-characterized form where one mole of water is integral to the crystal lattice structure.[5]

3.1. Thermal Analysis

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to evaluate the thermal behavior of the crystal form, including dehydration and melting events.

Table 3.1: Thermal Properties of **Nilotinib Hydrochloride Monohydrate**

Technique	Event	Onset Temperature (°C)	Peak Temperature (°C)	Observation	Reference
DSC	Dehydration	~97.8	~133.4	Endothermic peak corresponding to the loss of lattice water.	[9][10]
TGA	Water Loss	-	~140	Weight loss of ~3.2% w/w, equivalent to one mole of water.	[5]
DSC	Melt / Decomposition	~194.2	~199.1	Endothermic event following dehydration.	[9]

Note: An initial small endotherm around 50°C may also be observed, corresponding to the loss of surface water.[5]

3.2. Crystallographic Data

Powder X-ray Diffraction (PXRD) is the primary method for identifying the crystalline form of the API. The monohydrate form has a distinct and reproducible diffraction pattern.

Table 3.2: Characteristic PXRD Peaks for **Nilotinib Hydrochloride Monohydrate**

2θ Angle (°)

8.66

11.42

17.37

19.23

25.50

(Reference:[11])

3.3. Stability Profile

Stability studies indicate that **Nilotinib Hydrochloride Monohydrate** is stable under thermal and photolytic conditions.[12][13] However, it is susceptible to degradation in acidic, basic, and oxidative environments.[12] Forced degradation studies show that hydrolysis of the amide group can occur under acidic and basic conditions.[12] Long-term stability data supports an expiry of 24 months when stored at temperatures not exceeding 25°C.[4]

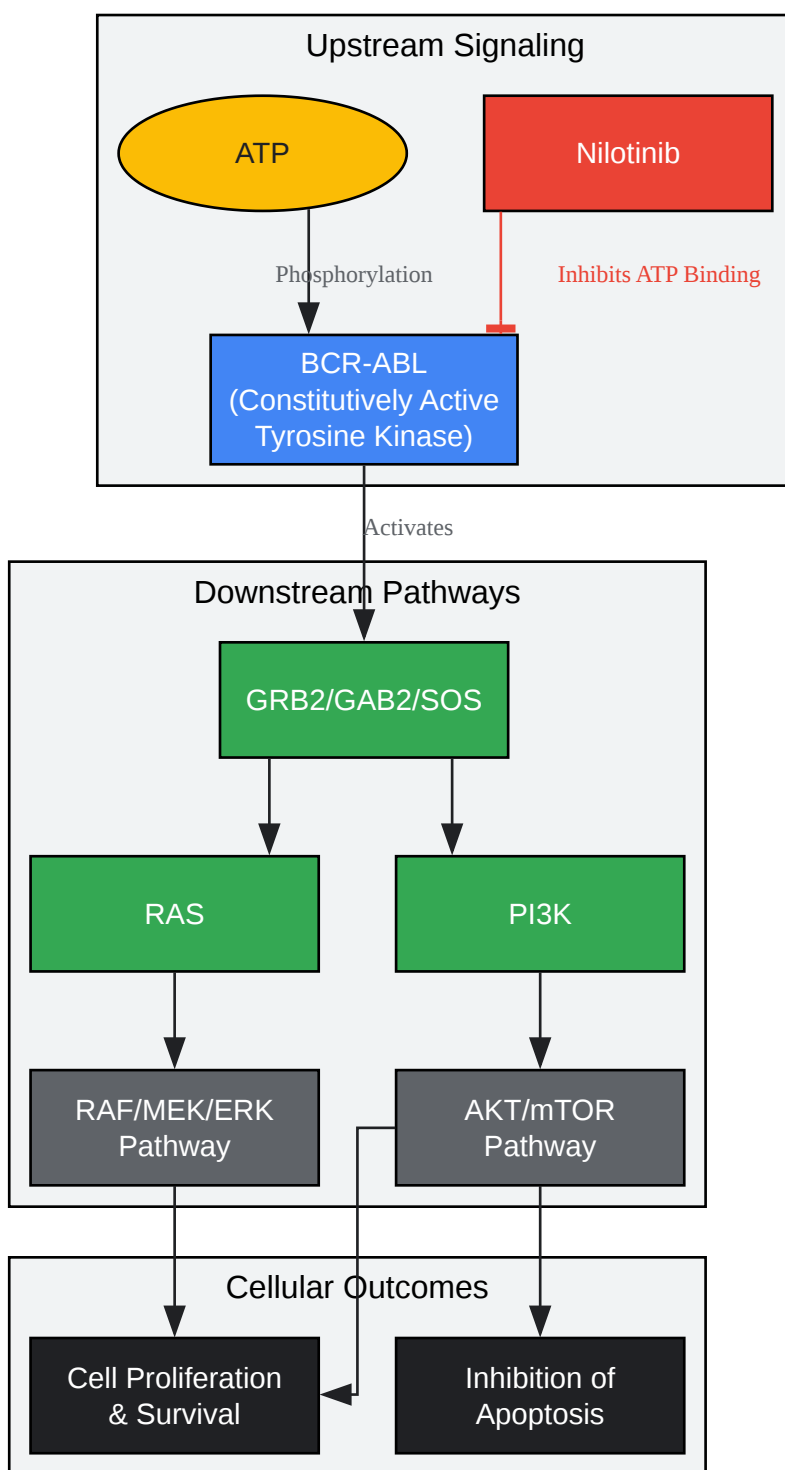
Spectroscopic Profile

Various spectroscopic techniques are employed to confirm the identity and structure of the molecule.

- Infrared (IR) Spectroscopy: Used as a primary identification method, confirming the presence of key functional groups.[3]
- UV-Visible Spectroscopy: The molecule exhibits a maximum absorbance (λ_{max}) in the range of 250-270 nm, which can be used for quantification.[14] A specific UV spectroscopic method has been developed with a λ_{max} of 303 nm.[15]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H NMR and ^{13}C NMR are used to elucidate and confirm the chemical structure of the nilotinib molecule.[3][12]

Mechanism of Action and Signaling Pathway

Nilotinib is a potent and selective inhibitor of the BCR-ABL tyrosine kinase, the hallmark of CML.[1][16] It binds to the ATP-binding site of the ABL kinase domain, stabilizing its inactive conformation.[16][17] This action blocks the phosphorylation of downstream substrates, thereby inhibiting the signaling pathways that drive the uncontrolled proliferation and survival of leukemia cells.[16][18][19] The primary pathways inhibited are the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways.[19][20]

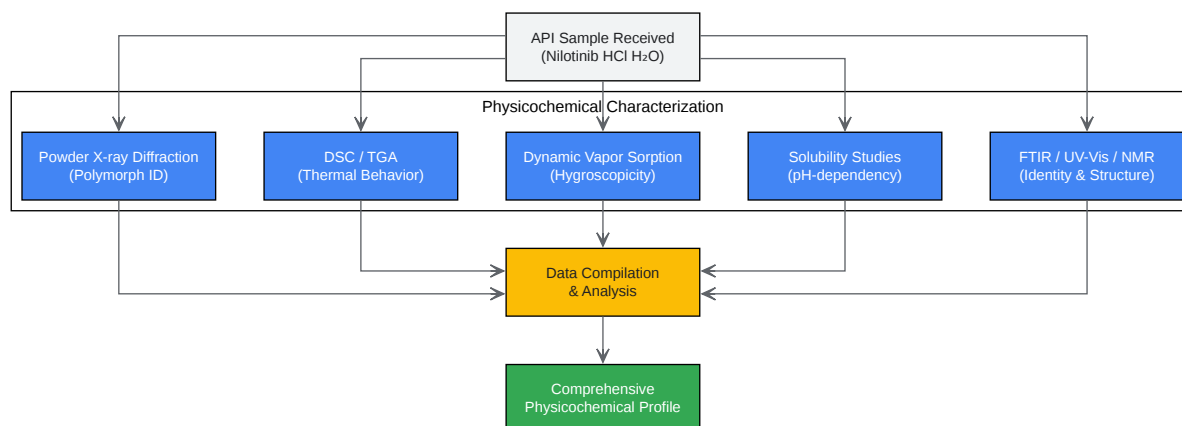


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Caption: BCR-ABL signaling pathway and the inhibitory action of Nilotinib.

Experimental Protocols

Standardized protocols are essential for the consistent and accurate characterization of **Nilotinib Hydrochloride Monohydrate**.



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Caption: Workflow for the physicochemical characterization of an API sample.

6.1. Powder X-ray Diffraction (PXRD)

- Instrument: PANalytical X'Pert Pro or equivalent.
- Radiation: CuK α 1 (1.5406 Å) radiation.
- Voltage/Current: 45 kV and 40 mA.
- Sample Preparation: A small amount of the powder sample is gently packed into a sample holder.
- Scan Range: Typically 2° to 40° in 2 θ .

- Scan Speed: Variable, e.g., 2°/min.
- Data Analysis: The resulting diffractogram is compared with reference patterns of known polymorphic forms.[\[5\]](#)

6.2. Differential Scanning Calorimetry (DSC)

- Instrument: Mettler Toledo DSC or TA Instruments Q2000.
- Sample Pans: ~3-5 mg of the sample is weighed into a 40 µL aluminum pan and hermetically sealed.[\[5\]](#)[\[21\]](#)
- Heating Rate: A standard rate of 10 °C/min is used.[\[9\]](#)[\[21\]](#)
- Temperature Range: Typically from ambient temperature (e.g., 30 °C) to above the melting point (e.g., 250-300 °C).[\[21\]](#)
- Atmosphere: A nitrogen purge at a flow rate of 50 mL/min is maintained to provide an inert environment.[\[21\]](#)
- Data Analysis: The thermogram is analyzed for endothermic and exothermic events, such as dehydration, glass transitions, and melting/decomposition.[\[10\]](#)

6.3. Thermogravimetric Analysis (TGA)

- Instrument: TA Instruments Q600 or equivalent.
- Sample Size: Approximately 5-10 mg of the sample is placed in an open TGA pan.
- Heating Rate: A linear heating rate, often 10 °C/min, is applied.
- Temperature Range: From ambient to a temperature sufficient to ensure complete degradation (e.g., 300°C or higher).
- Atmosphere: Performed under a controlled nitrogen atmosphere.
- Data Analysis: The TGA curve is analyzed for weight loss steps, which are quantified to determine the water content and decomposition profile.[\[5\]](#)

6.4. Dynamic Vapor Sorption (DVS)

- Instrument: TA Instruments Q5000SA or similar.
- Method: The sample is subjected to a program of varying relative humidity (RH) at a constant temperature (e.g., 25°C). A full cycle typically involves a sorption phase (e.g., 0% to 90% RH) followed by a desorption phase (90% to 0% RH) in 10% RH increments.[\[5\]](#)
- Equilibrium Condition: The instrument proceeds to the next RH step after the sample weight has stabilized (e.g., $dm/dt \leq 0.01\%$ per minute).
- Data Analysis: A sorption-desorption isotherm is generated to classify the hygroscopicity of the material and assess the physical stability of the hydrate form.[\[5\]](#)

6.5. Solubility Determination

- Method: An equilibrium solubility method is used. An excess amount of **Nilotinib Hydrochloride Monohydrate** is added to a series of vials containing different aqueous buffers (e.g., pH 1.2 to 7.4) and other relevant solvents.
- Conditions: The vials are agitated in a temperature-controlled environment (e.g., 25°C or 37°C) until equilibrium is reached (typically 24-48 hours).[\[4\]](#)[\[5\]](#)
- Analysis: The suspensions are filtered, and the concentration of the dissolved drug in the clear supernatant is determined using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.[\[14\]](#)

Conclusion

The physicochemical properties of **Nilotinib Hydrochloride Monohydrate** are complex and require thorough characterization. Its BCS Class IV nature, characterized by low, pH-dependent solubility, is a dominant factor influencing its biopharmaceutical performance. The solid-state properties, particularly the existence of a stable monohydrate form, are crucial for ensuring product consistency and quality. The comprehensive data and protocols outlined in this guide serve as a vital resource for scientists and researchers engaged in the development, formulation, and manufacturing of nilotinib-based drug products.

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